N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide
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Overview
Description
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is an organic compound characterized by the presence of cyclohexene, furan, and benzene functional groups. This structure suggests a compound with potential biological activity and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with cyclohex-1-ene, furan, and 4-fluorobenzenesulfonyl chloride.
Step-by-Step Reaction
Cyclohex-1-ene Alkylation: : The cyclohex-1-ene undergoes alkylation to form 2-(cyclohex-1-en-1-yl)ethyl.
Coupling Reaction: : This intermediate reacts with ethanediamine to form N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamine.
Sulfonylation: : In the final step, N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamine is reacted with 4-fluorobenzenesulfonyl chloride, resulting in the target compound.
Reaction Conditions: : The reactions require specific conditions such as the use of catalysts, temperature control, and sometimes inert atmospheres to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the process is scaled up by optimizing parameters like reagent concentration, temperature, and reaction time. Use of flow reactors for continuous production can enhance efficiency and consistency. Purification techniques such as crystallization, distillation, or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide can undergo oxidation reactions, particularly at the cyclohexene and furan rings, resulting in the formation of epoxides and diketones, respectively.
Reduction: : Reduction reactions can reduce the double bonds in the cyclohexene and furan rings to form saturated rings.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, especially on the benzene ring and the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: : Hydrogen gas in the presence of a catalyst like palladium or nickel is commonly used.
Solvents: : Common solvents include dichloromethane and tetrahydrofuran.
Major Products Formed
Oxidation Products: : Epoxides, diketones.
Reduction Products: : Saturated rings, alcohols.
Substitution Products: : Halogenated derivatives, nitrated compounds.
Scientific Research Applications
Chemistry: : Used as a building block for more complex molecules in organic synthesis.
Biology: : Investigated for its potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for potential therapeutic uses, including anti-inflammatory or anticancer properties.
Industry: : Employed as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets. For example, the sulfonamide moiety can inhibit enzymes like carbonic anhydrase, while the aromatic groups can engage in pi-stacking interactions with protein residues. These interactions may disrupt normal cellular processes, leading to the compound's observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Cyclohex-1-en-1-yl)ethyl]-N-(4-fluorophenyl)ethanediamide: : Lacks the sulfonyl group, resulting in different reactivity and biological activity.
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide: : Substitution of fluorine with chlorine affects electronic properties and reactivity.
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide: : Substitution of the sulfonyl group with a methyl group results in steric differences impacting reactivity.
Uniqueness
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide's unique combination of cyclohexene, furan, and sulfonamide functional groups provides a distinct reactivity profile and potential for diverse biological activity, making it a valuable compound for further research.
This detailed overview should give you a comprehensive understanding of this compound, from its synthesis to its applications and unique features
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5S/c23-17-8-10-18(11-9-17)31(28,29)20(19-7-4-14-30-19)15-25-22(27)21(26)24-13-12-16-5-2-1-3-6-16/h4-5,7-11,14,20H,1-3,6,12-13,15H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTZGTHTUKWILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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